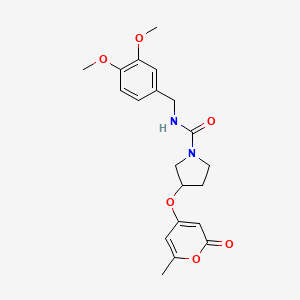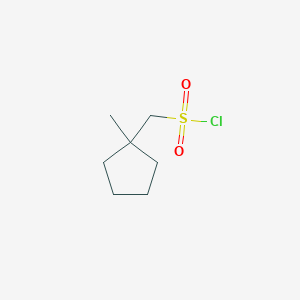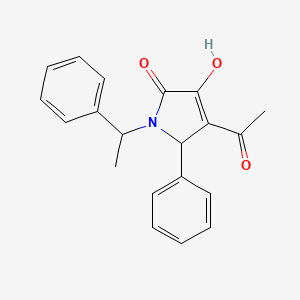
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzofuran moiety could be formed through a cyclization reaction, the pyridine ring could be introduced through a substitution or coupling reaction, and the nitro group and ester group could be added through respective nitration and esterification reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzofuran and pyridine rings. The presence of the nitro group could introduce some electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis or transesterification reactions . The nitro group could participate in reduction reactions, and the pyridine ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility profile based on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用
Catalytic Performance
- Zinc(II) complexes, synthesized using similar chemical structures, have shown significant catalytic performance in selective oxidation reactions. The presence of pyridine-based ligands and nitrobenzoates enhances catalytic efficiency under mild conditions (Gong Li et al., 2022).
Luminescent Sensing
- Coordination polymers containing similar molecular structures have been developed as multifunctional fluorescence materials. They demonstrate high sensitivity for sensing metal ions, anions, and organic small molecules, particularly for nitrobenzene, by luminescent quenching (Jun Wang et al., 2016).
Nucleophilic Substitution Reactions
- Studies on the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines have provided insights into the mechanism of nucleophilic substitution reactions. These studies help understand the chemical behavior of similar compounds (H. Koh et al., 1999).
Photocatalytic Properties
- Certain zinc(II) coordination polymers based on pyridine and benzene compounds show excellent photocatalytic activity. They are effective in degrading organic dyes, highlighting their potential in environmental remediation (Yun-Shan Xue et al., 2020).
Guest-Dependent Luminescent Properties
- Porous metal-organic frameworks constructed from carboxylate-pyrazolate and pyridine structures can selectively sense nitrobenzene over other compounds through luminescent quenching. This property is crucial for detecting specific environmental pollutants (Qingshu Zheng et al., 2013).
将来の方向性
作用機序
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body, contributing to their pharmacological effects .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway . The downstream effects would depend on the specific pathway and the nature of the interaction.
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits a particular enzyme, the result could be a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
特性
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O6/c24-20-17-6-5-16(28-21(25)14-1-3-15(4-2-14)23(26)27)12-18(17)29-19(20)11-13-7-9-22-10-8-13/h1-12H/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXROQJZLQMCZMS-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2970405.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2970407.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)

![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2970416.png)

![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2970422.png)
![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)

